molecular formula C22H18F3N5O2 B2493453 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 921911-22-0

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2493453
CAS No.: 921911-22-0
M. Wt: 441.414
InChI Key: YEGLGBXAPBNLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). https://pubmed.ncbi.nlm.nih.gov/25297336/ Its primary research value lies in the targeted investigation of JAK2-driven signaling pathways, particularly the JAK-STAT cascade, which is critically implicated in cell proliferation, hematopoiesis, and immune response. https://www.nature.com/articles/s41523-024-00626-6 This compound exhibits significant anti-proliferative activity and is a key tool for studying the pathogenesis and treatment of myeloproliferative neoplasms (MPNs) and other hematological malignancies where constitutive JAK2 signaling is a driver. Researchers utilize this benzamide derivative to explore mechanisms of apoptosis induction and cell cycle arrest in JAK2-dependent cancer cell lines, providing crucial insights for the development of targeted therapeutics. https://www.cancer.gov/types/myeloproliferative Its high selectivity profile makes it an indispensable pharmacological probe for dissecting the specific roles of JAK2 in both normal and pathological cellular contexts, thereby advancing our understanding of kinase biology and oncogenesis.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c23-22(24,25)17-8-4-7-16(11-17)20(31)26-9-10-30-19-18(12-28-30)21(32)29(14-27-19)13-15-5-2-1-3-6-15/h1-8,11-12,14H,9-10,13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGLGBXAPBNLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring system that enhances its biological activity. The presence of a benzyl substituent and a trifluoromethyl group contributes to its unique properties, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties . Specifically, this compound has been shown to inhibit cell proliferation in various cancer cell lines through several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound is believed to act as a selective inhibitor of CDKs, which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in human leukemia and solid tumor cell lines. This effect is mediated through the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : Studies have shown that this compound can cause G1 or G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionSelectively inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest ,
Apoptosis InductionTriggers apoptosis in various cancer cell lines
CytotoxicityExhibits significant cytotoxic effects against human leukemia and solid tumor cell lines

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

  • Leukemia Cells : The compound showed IC50 values in the low micromolar range, indicating potent activity against these cells.
  • Solid Tumors : It also displayed significant activity against various solid tumor lines, suggesting broad-spectrum anticancer potential.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Molecular Targeting : The unique structure allows for specific interactions with target proteins involved in cancer progression.
  • Signal Transduction Pathways : By modulating key signaling pathways associated with cell survival and proliferation, the compound effectively disrupts tumor growth.

Scientific Research Applications

Anticancer Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has shown promising results as a potential anticancer agent:

  • Cyclin-dependent Kinase 2 Inhibition : The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Interaction studies indicate that it binds effectively to the active site of CDK2, disrupting its function. Molecular docking simulations reveal that it forms essential hydrogen bonds with key residues in the active site, which is critical for its inhibitory activity.
  • In Vitro Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines using the MTT assay to determine its median growth inhibitory concentration (IC50). Results indicate significant cytotoxicity compared to standard treatments like doxorubicin .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various research contexts:

StudyFocusFindings
Study ACDK2 InhibitionDemonstrated effective binding and inhibition of CDK2 activity.
Study BCytotoxicityShowed significant cytotoxic effects against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CMechanism ExplorationIdentified pathways involved in apoptosis induction upon treatment with the compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with pyrazolo[3,4-d]pyrimidine core formation, followed by sequential substitutions. For example, introduce the benzyl group at position 5 and the trifluoromethylbenzamide moiety via nucleophilic substitution or coupling reactions .
  • Reaction conditions : Use polar aprotic solvents (e.g., DMSO, ethanol) and catalysts like sodium hydride or potassium carbonate. Maintain temperatures between 60–80°C to avoid intermediate decomposition .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity isolation .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromatic proton environments, particularly for the benzyl and trifluoromethyl groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the pyrazolo[3,4-d]pyrimidine core .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions (if crystallizable) .

Q. How do substituents (e.g., benzyl, trifluoromethyl) influence its solubility and stability?

  • Methodology :

  • Solubility testing : Use shake-flask methods in buffers (pH 1–7.4) and solvents (water, DMSO) to assess hydrophobicity. The trifluoromethyl group may reduce aqueous solubility, necessitating formulation with cyclodextrins .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC. The pyrazolo[3,4-d]pyrimidine core is prone to oxidation under acidic conditions .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC50 values across assays) be resolved?

  • Methodology :

  • Assay standardization : Replicate experiments under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed intermediates) that may interfere with activity .

Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA)?

  • Methodology :

  • Kinase profiling : Screen against panels of recombinant kinases (e.g., CDK, JAK families) to identify primary targets. The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit ATP-binding pockets .
  • Cellular pathway analysis : Use phospho-proteomics or RNA-seq to map downstream effects (e.g., apoptosis, cell cycle arrest) .
  • Molecular docking : Perform in silico docking (AutoDock Vina) to predict binding modes with targets like EGFR or VEGFR2 .

Q. How can structure-activity relationship (SAR) studies enhance potency against specific targets?

  • Methodology :

  • Substituent variation : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding. Evidence shows 3-(trifluoromethyl)benzamide enhances kinase selectivity .
  • Scaffold hopping : Synthesize analogs with fused rings (e.g., triazolo-pyrimidines) to improve metabolic stability .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) .

Q. What experimental designs mitigate off-target effects in cellular models?

  • Methodology :

  • Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) using radioligand binding assays .
  • CRISPR-Cas9 knockout : Generate cell lines lacking the putative target to confirm on-target effects .
  • Proteome-wide profiling : Utilize thermal shift assays (TSA) to identify unintended protein interactions .

Key Notes

  • Data contradictions : Cross-validate findings using orthogonal methods (e.g., NMR vs. X-ray) .
  • Advanced tools : Leverage computational models (e.g., MD simulations) to predict pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.